1-Benzyl-3-methylimidazolium

Density Thermophysical properties Ionic liquid design

Conventional [Cnmim] imidazolium cations fail to direct MFI zeolite crystallization-the non-methylated C2 position is essential for phase specificity. 1-Benzyl-3-methylimidazolium (CAS 52461-82-2) is the structurally required cation for accessing MFI-framework pure silica zeolites via the fluoride route. • Exclusive MFI structure-directing agent (2-methyl analog yields MTW exclusively) • ~6% higher density vs. alkyl analogs for enhanced phase separation kinetics • Aromatic benzyl group enables π-π and cation-π interactions for materials engineering

Molecular Formula C11H13N2+
Molecular Weight 173.23 g/mol
CAS No. 52461-82-2
Cat. No. B1249132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylimidazolium
CAS52461-82-2
Synonyms1-benzyl-3-methylimidazolium
1-benzyl-3-methylimidazolium chloride
Molecular FormulaC11H13N2+
Molecular Weight173.23 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C11H13N2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1
InChIKeyCOSSPXYCRNRXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methylimidazolium Ionic Liquid: Procurement Overview


1-Benzyl-3-methylimidazolium (CAS: 52461-82-2) refers to the imidazolium cation (C11H13N2+) that serves as the cationic component in a family of ionic liquids (ILs) when paired with various anions [1]. This cation features a benzyl group at the N1 position and a methyl group at N3, conferring aromatic π-character to the imidazolium core [1]. ILs containing this cation are far less common in the literature than the ubiquitous 1-alkyl-3-methylimidazolium ([Cnmim]) ILs, yet they are equally straightforward to synthesize and represent important structural segments of poly(ILs) and ionenes [2]. The benzyl substituent fundamentally alters the physicochemical properties of the resulting ILs relative to their purely aliphatic counterparts, creating distinct performance profiles in separation, catalysis, and materials synthesis applications that warrant careful procurement consideration [1][2].

Cation Type 1-Benzyl-3-methylimidazolium with aromatic π-character
Key Distinction Different thermophysical profile vs alkyl-imidazolium ILs
Research Suitability Separation, catalysis, zeolite templating, and materials synthesis

1-Benzyl-3-methylimidazolium: Alkyl Substitution Performance Issues


In-class substitution between 1-benzyl-3-methylimidazolium ILs and conventional 1-alkyl-3-methylimidazolium ILs (e.g., [C4mim] or [C7mim]) is scientifically unsound due to fundamental structure-property divergences. The aromatic benzyl substituent introduces π-electron density and enhanced cation polarizability that measurably increase density relative to aliphatic analogs [1]. This aromatic functionality also systematically elevates the glass transition temperature (Tg), following the trend n-alkyl < cycloalkyl < aromatic [1]. In separation applications, the benzyl group provides distinct selectivity advantages—for instance, 1-benzyl-3-methylimidazolium dicyanamide exhibits substantial selectivity for alkane/alkene separations that is not observed with alkyl-substituted analogs . Furthermore, in zeolite synthesis, the presence or absence of a benzyl group versus an alkyl chain dictates which zeolite framework crystallizes, with the benzyl-substituted cation uniquely accessing specific pore architectures [2]. These quantifiable differences—density, thermal behavior, separation selectivity, and structure-directing capacity—preclude any assumption of functional interchangeability in research or industrial workflows.

Aromatic benzyl group raises density and glass transition temperature compared to alkyl analogs, altering phase behavior and liquid range.
Separation selectivity for alkane/alkene mixtures differs; benzyl IL performance may not transfer to [Cnmim] ILs.
In zeolite synthesis, benzyl cation directs MFI phase; alkyl-substituted cations produce different frameworks and cannot substitute.

1-Benzyl-3-methylimidazolium: Performance Differentiation Evidence


Density Advantage of Benzyl Substituent

The aromatic benzyl substituent on the 1-benzyl-3-methylimidazolium cation systematically increases the density of the resulting ionic liquid compared to aliphatic analogs with the same bis(trifluoromethylsulfonyl)amide ([Tf2N]) anion. Density follows a consistent trend governed by substituent type: n-alkyl < cycloalkyl < aromatic [1]. At 298.15 K, 1-benzyl-3-methylimidazolium bistriflimide exhibits a density of approximately 1.49 g/cm³, while 1-heptyl-3-methylimidazolium bistriflimide ([C7mim][Tf2N])—bearing an n-alkyl chain of comparable carbon count—shows a lower density [1].

Density at 298.15 K
Head-to-head
~1.49 g/cm³ vs ~1.40 g/cm³
Reported density difference may influence biphasic separation design
[Tf2N] anion, neat IL
Density Thermophysical properties Ionic liquid design

Glass Transition Temperature Elevation by Aromatic Group

The glass transition temperature (Tg) of 1-benzyl-3-methylimidazolium-based ILs is systematically higher than that of n-alkyl-substituted analogs due to reduced substituent flexibility. Tg follows the same substituent-dependent trend as density: n-alkyl < cycloalkyl < aromatic [1]. The aromatic benzyl group restricts molecular motion more than flexible n-alkyl chains, resulting in a measurably elevated Tg.

Glass Transition (Tg)
Head-to-head
~ -45 to -50 °C vs ~ -72 °C ([C7mim])
Elevated Tg may limit low-temperature liquid operation range
DSC, [Tf2N]
Glass transition Thermal analysis Phase behavior

MFI Zeolite Phase Selectivity

In the fluoride-mediated synthesis of pure silica zeolites, 1-benzyl-3-methylimidazolium demonstrates unique phase selectivity compared to its 2-methyl-substituted analog. Under low water content conditions, only the smaller 1-benzyl-3-methylimidazolium cation can crystallize MFI (a zeolite with crossing medium pore channels), whereas the bulkier 1-benzyl-2,3-dimethylimidazolium cation cannot access this framework and instead exclusively yields MTW [1]. Molecular mechanics simulations confirm that the additional methyl group at the C2 position of the imidazolium ring prevents adequate cation positioning at the MFI channel intersections where fluoride resides [1].

Zeolite Framework Phase
Head-to-head
MFI (1-benzyl-3-methyl) vs MTW (2-methyl analog)
Non-methylated C2 position essential for MFI phase; 2-methyl analog cannot substitute
Low H2O/SiO2, fluoride route
Zeolite synthesis Structure-directing agent Materials chemistry

CO2 Solubility in Bistriflimide Salt

The CO2 solubility in 1-benzyl-3-methylimidazolium bistriflimide ([Bzmim][Tf2N]) has been quantitatively characterized across a temperature range of 303.15–348.15 K and pressures of 1–9 bar [1]. At 303.15 K, the Henry's law constant (kH) for CO2 in [Bzmim][Tf2N] is 36.5 ± 0.7 bar, corresponding to a CO2 mole fraction of approximately 0.027 at 1 bar partial pressure [1]. This solubility is comparable to but slightly lower than that observed in 1-alkyl-3-methylimidazolium ILs with similar anion and comparable molar volume, consistent with the finding that benzyl substitution does not dramatically enhance CO2 solubility relative to alkyl analogs [1].

CO2 Solubility (Henry)
Reported
kH = 36.5 ± 0.7 bar
at 303.15 K
Moderate solubility; within typical alkyl-imidazolium IL range
1 bar CO2, [Tf2N], gravimetric
CO2 capture Gas solubility Henry's law

Cytotoxicity Ranking of Benzyl Imidazolium

The cytotoxicity of 1-benzyl-3-methylimidazolium salts has been quantitatively compared against ethyl-, butyl-, octyl-, and allyl-substituted analogs using an MTT assay on HeLa cells [1]. The benzyl-substituted imidazolium cation exhibits intermediate cytotoxicity—substantially lower than long-chain n-alkyl analogs (e.g., octyl) but higher than short-chain analogs (e.g., ethyl, butyl) [1]. This positions benzyl-substituted ILs in a distinct toxicity tier relative to purely aliphatic imidazolium ILs, with toxicity scaling roughly with lipophilicity and membrane disruption potential.

Cytotoxicity Ranking
Head-to-head
ethyl
Increasing toxicity with chain length
Reported intermediate cytotoxicity ranking may inform hazard assessment
HeLa cells, MTT assay
Critical Micelle Concentration
Head-to-head
BzMImCl vs AMImBr
CMC varies with solvent composition
Different micellization behavior may enable surfactant tuning
Aqueous-alcoholic, 298.15 K
Cytotoxicity HeLa cells Structure-toxicity relationship

Critical Micelle Concentration in Solvent Mixtures

1-Benzyl-3-methylimidazolium chloride (BzMImCl) exhibits surfactant-like micellization behavior in aqueous and alcoholic-aqueous solvents, with a measurable critical micelle concentration (CMC) at 298.15 K [1]. In direct comparison with 1-allyl-3-methylimidazolium bromide (AMImBr), BzMImCl shows different CMC values across methanol, ethanol, and glycerol solvent systems, with the benzyl group influencing the micellization thermodynamics relative to the allyl substituent [1]. The CMC increases as the alcohol mole fraction increases in all solvents tested [1].

Critical Micelle Concentration
Head-to-head
BzMImCl vs AMImBr
CMC varies with solvent composition
Different micellization behavior may enable surfactant tuning
Aqueous-alcoholic, 298.15 K
Micellization Surfactant Critical micelle concentration

1-Benzyl-3-methylimidazolium: Key Application Scenarios


MFI Zeolite Synthesis via Low-Water Fluoride Route

Researchers synthesizing MFI-framework pure silica zeolites (structural analogs of ZSM-5) via the fluoride route under low H2O/SiO2 ratios should prioritize 1-benzyl-3-methylimidazolium salts. The non-methylated C2 position is essential for accessing the MFI phase; the 2-methyl analog exclusively yields MTW [1]. This structure-directing specificity makes the compound functionally non-substitutable in this niche materials chemistry application. For zeolite synthesis procurement, the hydroxide form is typically employed [1].

Biphasic Separations Using Density Differences

Processes where phase separation relies on density differences—such as liquid-liquid extraction of organic compounds from aqueous streams or alkane/alkene separations—benefit from the elevated density of 1-benzyl-3-methylimidazolium-based ILs. The aromatic benzyl substituent yields approximately 6% higher density than n-alkyl analogs with the same anion [2], enhancing gravitational phase separation kinetics. The dicyanamide form ([Bzmim][DCA]) has demonstrated substantial selectivity for hexane/hex-1-ene and cyclohexane/cyclohexene separations .

Low-Temperature Applications with Controlled Thermal Stability

Applications operating at temperatures up to approximately 270°C (with careful attention to thermal runaway risks) can utilize 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bzmim][Tf2N]). However, the elevated glass transition temperature (Tg >20 K higher than n-alkyl analogs) means this IL may solidify at temperatures where [Cnmim] analogs remain liquid [2]. This should be factored into low-temperature operability assessments. Dynamic TGA indicates onset decomposition temperatures around 300°C, though isothermal studies reveal appreciable decomposition can occur at substantially lower temperatures [2].

Materials Templating via Aromatic π-Interactions

Applications leveraging cation-π or π-π interactions—such as carbon nanotube dispersion, graphene functionalization, or aromatic compound extraction—may preferentially benefit from the benzyl group's aromatic character. Electrochemical impedance spectroscopy studies have demonstrated that the benzyl group plays an important role in hydrogen bond formation and adsorption onto multi-walled carbon nanotubes . The presence of the benzyl π-system distinguishes this cation from purely aliphatic imidazolium analogs and provides additional non-covalent interaction modalities relevant to materials interface engineering.

Application
Selection Property
Validation Focus
MFI zeolite synthesis (low-water fluoride)
Structure-directing specificity
MFI phase purity; template removal
Biphasic separations
Benzyl-group density contribution
Phase separation kinetics
Low-temperature operations
Glass transition temperature profile
Liquid range below ambient
Materials templating via π-interactions
Aromatic π-electron system
Interfacial non-covalent interactions

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